molecular formula C8H7BO3 B1455251 Benzofuran-7-boronic acid CAS No. 860625-79-2

Benzofuran-7-boronic acid

Cat. No.: B1455251
CAS No.: 860625-79-2
M. Wt: 161.95 g/mol
InChI Key: GCDOPNZOLYBYNO-UHFFFAOYSA-N
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Description

Benzofuran-7-boronic acid is a useful research compound. Its molecular formula is C8H7BO3 and its molecular weight is 161.95 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-benzofuran-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDOPNZOLYBYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695632
Record name 1-Benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860625-79-2
Record name 1-Benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes associated with cell cycle regulation, apoptosis, and metabolic processes. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods. Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy and potential off-target effects. Long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity. These findings underscore the importance of considering temporal effects when evaluating the therapeutic potential of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation. Higher doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with optimal therapeutic effects achieved within a specific dosage range. These findings highlight the importance of careful dosage optimization in preclinical studies to maximize the therapeutic benefits of this compound while minimizing potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and activity. Additionally, this compound can be distributed to different tissues through the bloodstream, with preferential accumulation in certain organs, such as the liver and kidneys. These transport and distribution mechanisms play a crucial role in determining the pharmacokinetic properties of this compound.

Biological Activity

Benzofuran-7-boronic acid is a notable compound within the class of benzofurans, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a fused benzene and furan ring structure with a boronic acid group at the 7-position. This unique positioning significantly influences its reactivity and biological properties. The compound's molecular formula is C8_8H7_7BO3_3, and it is characterized by the following structural features:

FeatureDescription
Benzofuran Ring Fused benzene and furan rings
Boronic Acid Group Located at the 7-position, enhancing reactivity

Biological Activities

Benzofuran derivatives, including this compound, exhibit a wide range of biological activities:

  • Antibacterial Activity : Research indicates that this compound demonstrates activity against various bacterial strains, making it a candidate for antibiotic development .
  • Antifungal Properties : The compound has shown potential antifungal effects, contributing to its therapeutic profile.
  • Antitumor Effects : Studies have revealed that benzofuran derivatives possess significant anticancer properties. For instance, certain derivatives have exhibited inhibition rates of up to 80% against non-small cell lung cancer cell lines .
  • Anti-inflammatory Activity : Benzofuran compounds have been recognized for their anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases .
  • Antioxidant Properties : These compounds can act as antioxidants, potentially protecting cells from oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Key findings in SAR studies include:

  • Positioning of Functional Groups : The placement of substituents on the benzofuran ring significantly affects the compound's potency. For example, modifications at the C-2 position have been linked to enhanced cytotoxicity against cancer cells .
  • Substituent Effects : The introduction of various functional groups (e.g., methoxy or amino groups) can enhance or diminish biological activity. Compounds with methoxy groups at specific positions have shown increased antiproliferative activity compared to their unsubstituted counterparts .

Synthesis Methods

The synthesis of this compound can be achieved through several approaches:

  • Suzuki-Miyaura Coupling : A common method involving the coupling of aryl halides with boronic acids.
  • Direct Boronation : This method involves the direct introduction of boron into the benzofuran framework using boron reagents under controlled conditions.

Anticancer Activity

A study evaluated the anticancer effects of various benzofuran derivatives, including this compound. The results indicated that at a concentration of 10 μM, significant inhibition rates were observed across multiple cancer cell lines:

Cancer Cell LineInhibition Rate (%)
Non-small cell lung cancer80.92
Colon cancer (HCT-116)72.14
CNS cancer (U251)73.94
Ovarian cancer (OVCAR-4)56.45

These findings underscore the potential of benzofuran derivatives as effective anticancer agents .

Antibacterial Studies

Another study focused on the antibacterial properties of benzofuran derivatives, revealing that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. This positions this compound as a promising candidate for further development in antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for Benzofuran-7-boronic acid, and how can purity be optimized?

this compound is typically synthesized via Suzuki-Miyaura coupling, where a halogenated benzofuran derivative reacts with a boronic acid precursor. Key steps include:

  • Protection of the boronic acid group : Use pinacol ester protection (e.g., this compound pinacol ester) to stabilize the boronic acid during synthesis .
  • Purification : Chromatographic methods (e.g., silica gel chromatography) or recrystallization are recommended, with purity verification via HPLC (>97%) or NMR (e.g., absence of residual solvents) .
  • Storage : Store at 0–6°C under inert conditions to prevent hydrolysis .

Q. How should researchers characterize this compound to confirm structural identity?

  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzofuran backbone and boronic acid substitution at the 7-position.
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C8_8H7_7BO3_3) .
  • Purity assessment : Employ HPLC with UV detection (e.g., λ = 254 nm) and compare retention times against standards .

Advanced Research Questions

Q. How can this compound be utilized in chemosensor design for diol-containing analytes?

Boronic acids bind reversibly to diols via boronate ester formation, making them ideal for sensing saccharides or glycoproteins. Methodological considerations include:

  • pH optimization : Conduct titrations between pH 5–9 to identify optimal binding conditions, as boronic acid-diol interactions are pH-dependent .
  • Fluorescent tagging : Couple this compound with fluorophores (e.g., anthracene) to enable ratiometric sensing. Monitor emission shifts upon analyte binding .
  • Selectivity testing : Screen against structurally similar diols (e.g., glucose vs. fructose) to assess specificity .

Q. What strategies resolve contradictions in reported reactivity of this compound across studies?

Discrepancies may arise from variations in experimental conditions. To address this:

  • Control experiments : Replicate studies under standardized conditions (e.g., fixed pH, solvent polarity, and temperature).
  • Computational modeling : Use DFT calculations to predict binding affinities and compare with empirical data .
  • Meta-analysis : Review literature for trends in substituent effects (e.g., electron-withdrawing groups on benzofuran enhancing boronic acid Lewis acidity) .

Q. How can this compound be integrated into dynamic covalent chemistry (DCvC) systems?

DCvC exploits reversible boronate ester bonds for self-healing materials or adaptive systems. Key steps:

  • Co-assembly : Combine with polyols (e.g., catechol) to form dynamic networks. Monitor equilibrium via 11B^{11}B-NMR .
  • Stimuli-responsive design : Introduce photoactive groups (e.g., azobenzene) to enable light-triggered bond reorganization .
  • Kinetic studies : Use stopped-flow spectroscopy to measure association/dissociation rates under varying conditions .

Methodological Notes

  • Contamination mitigation : Avoid metal contaminants (e.g., Pd from coupling reactions) via chelating agents (e.g., EDTA) to prevent false signals in sensing applications .
  • Data validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.